Agnuside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Agnuside is an iridoid glycoside, a type of organic compound found in several plants, most notably Vitex agnus-castus, commonly known as chasteberry []. Scientific research on Agnuside is ongoing, but it has shown potential effects in various biological processes. Here's a breakdown of some key areas of investigation:

Hormonal Effects

Agnuside is believed to interact with the dopamine system in the pituitary gland, potentially influencing the production of hormones like luteinizing hormone (LH) and progesterone []. This hormonal influence is of interest for its possible applications in managing symptoms related to female hormonal imbalances, such as those experienced during premenstrual syndrome (PMS) and menopause [].

However, research findings on Agnuside's effectiveness for these conditions are mixed. Some studies suggest it may alleviate PMS symptoms like breast tenderness, mood swings, and bloating [, ]. However, other studies haven't shown a significant effect []. More research is needed to definitively determine Agnuside's role in hormonal regulation and its potential for managing hormonal imbalance symptoms.

Agnuside is a naturally occurring iridoid glycoside primarily extracted from the fruit of the plant Vitex agnus-castus, commonly known as chaste tree. Its chemical structure is characterized by the presence of an iridoid moiety linked to a p-hydroxybenzoic acid, making it a unique compound among glycosides. The compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and proangiogenic properties .

Agnuside is being investigated for its potential anti-inflammatory and pro-angiogenic (promoting blood vessel growth) properties []. Studies suggest it may achieve these effects by:

- Inhibiting the production of inflammatory molecules like COX-2 and IL-8 [].

- Activating the VEGFR2 pathway, which plays a role in angiogenesis.

These mechanisms require further research to be fully understood [].

Information on the safety and hazards of isolated agnuside is limited. Because it is a natural product found in plants with a history of traditional use, it is generally considered to have low toxicity. However, more research is needed to determine its safety profile for therapeutic use [].

Please note:

- The information provided is for scientific research purposes only and should not be interpreted as medical advice.

- Agnuside is still under investigation, and more research is needed to confirm its efficacy and safety for therapeutic use.

Agnuside exhibits several notable biological activities:

- Anti-inflammatory Effects: Studies have shown that agnuside can inhibit the activation of the NLRP3 inflammasome and reduce inflammatory markers such as interleukin-1 beta and interleukin-18 in various models of inflammation .

- Proangiogenic Properties: Research indicates that agnuside stimulates angiogenesis, promoting the formation of new blood vessels, which is beneficial in wound healing and tissue regeneration .

- Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Agnuside can be synthesized through various methods:

- Natural Extraction: The most common method involves extracting agnuside from the fruits of Vitex agnus-castus using solvents like ethanol or methanol. This process typically includes maceration followed by filtration and evaporation to yield concentrated extracts .

- Chemical Synthesis: Although less common, synthetic routes have been developed to create agnuside through

Agnuside has several applications in various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, agnuside is being explored as a potential therapeutic agent for conditions like osteoarthritis and other inflammatory diseases .

- Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative stress on the skin.

- Nutraceuticals: Agnuside is used in dietary supplements for its purported health benefits related to hormonal balance and menstrual cycle regulation .

Interaction studies involving agnuside have highlighted its potential synergistic effects with other compounds:

- With Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Agnuside may enhance the anti-inflammatory effects of NSAIDs when used in combination, potentially allowing for lower dosages of these medications .

- With Antioxidants: Studies suggest that combining agnuside with other antioxidants could provide enhanced protective effects against oxidative damage in cellular models .

Agnuside shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Key Activities | Uniqueness |

|---|---|---|---|

| Aucubin | Iridoid Glycoside | Anti-inflammatory | Precursor of agnuside |

| Loganin | Iridoid Glycoside | Neuroprotective | Exhibits neuroprotective effects |

| Catalpol | Iridoid Glycoside | Antioxidant | Stronger antioxidant activity |

| Verbascoside | Iridoid Glycoside | Anti-inflammatory | Broader range of biological activities |

Agnuside's unique combination of anti-inflammatory and proangiogenic properties sets it apart from these similar compounds, making it particularly interesting for therapeutic applications in chronic inflammatory conditions and tissue repair.

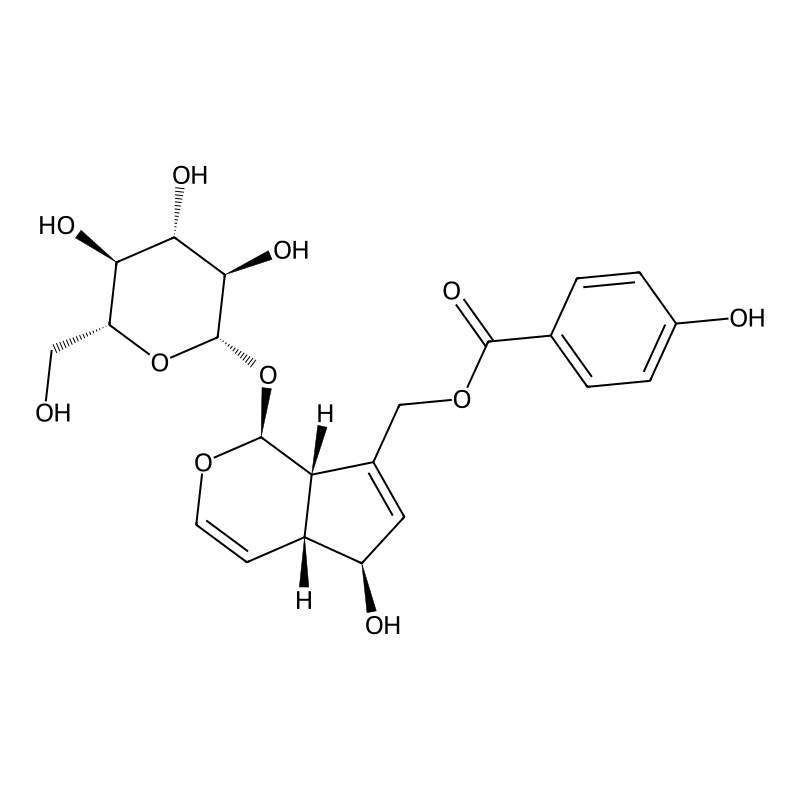

Agnuside represents a distinctive iridoid glycoside ester compound with the molecular formula C₂₂H₂₆O₁₁ and a molecular weight of 466.44 daltons [1] [2]. The compound structurally comprises an ester linkage between two primary components: aucubin, an iridoid glycoside, and p-hydroxybenzoic acid, an aromatic carboxylic acid [3] [4] [2].

The molecular architecture of agnuside exhibits a complex cyclopentan-[C]-pyran skeleton characteristic of iridoid compounds, featuring a glucose moiety attached through O-glycosidic linkage [3] [5] [6]. The aucubin component contributes the iridoid monoterpenoid framework with its distinctive cis-fused ring system, while the p-hydroxybenzoic acid portion provides the aromatic ester functionality through formal condensation with the primary hydroxyl group of aucubin [3] [2].

The complete IUPAC nomenclature designates agnuside as [(1S,4aR,5S,7aS)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate [3] [7]. The SMILES notation is represented as: OC[C@H]1OC@@HC@HC@@H[C@@H]1O [1] [8].

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₆O₁₁ [1] [2] |

| Molecular Weight | 466.44 g/mol [1] [2] |

| CAS Registry Number | 11027-63-7 [1] [2] |

| InChI Key | GLACGTLACKLUJX-QNAXTHAFSA-N [8] |

Stereochemical Features and Absolute Configuration

Agnuside possesses a complex stereochemical architecture characterized by nine defined stereocenters distributed throughout its molecular framework [8]. The absolute configuration of agnuside demonstrates multiple stereogenic centers with specified R and S configurations at various positions within both the iridoid and glucose components.

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the complete stereochemical description indicating (1S,4aR,5S,7aS) configuration for the cyclopentane-pyran ring system and (2S,3R,4S,5S,6R) configuration for the glucose moiety [3] [7] [8]. The compound exhibits all nine stereocenters in defined absolute configurations, contributing to its specific three-dimensional molecular geometry [8].

The optical activity of agnuside has been documented with a specific rotation value of [α]D -98.0±5°, c = 0.1 in ethanol [2]. This significant dextrorotatory behavior confirms the compound's chiral nature and provides a characteristic physical property for identification and purity assessment [2] [9] [10].

The stereochemical features are particularly important in the context of the ester linkage, where the spatial arrangement influences both the chemical reactivity and biological activity of the compound. The cis-fused ring configuration characteristic of iridoids is preserved in agnuside, with stereochemical configurations at critical positions leading to the stable molecular conformation [5] [6].

| Stereochemical Parameter | Value |

|---|---|

| Defined Stereocenters | 9/9 [8] |

| Specific Rotation [α]D | -98.0±5° (c = 0.1, ethanol) [2] |

| E/Z Centers | 0 [8] |

| Optical Activity | Dextrorotatory [2] |

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of agnuside through both proton (¹H NMR) and carbon-13 (¹³C NMR) analysis [11] [12]. The ¹³C NMR spectrum of agnuside reveals characteristic chemical shift patterns corresponding to the diverse carbon environments within the iridoid glycoside ester structure [13] [14].

The ¹³C NMR chemical shifts for agnuside encompass several distinct regions reflecting different functional groups and structural features. The carbonyl carbon of the ester group appears in the characteristic range of 165-180 ppm, consistent with aromatic ester carbonyl carbons [15] [16]. The aromatic carbons from the p-hydroxybenzoic acid moiety exhibit signals in the 110-140 ppm region, while the glucose carbons appear between 60-110 ppm [15] [14] [16].

The cyclopentane-pyran carbons of the iridoid framework display chemical shifts typical of aliphatic carbons bonded to oxygen, appearing in the 40-95 ppm range [14] [16]. The anomeric carbon of the glucose unit shows characteristic downfield shift due to the glycosidic oxygen bonding [13].

¹H NMR spectroscopy reveals the complex proton environment of agnuside, with signals corresponding to aromatic protons of the p-hydroxybenzoic acid moiety appearing in the 6.5-8.0 ppm region. The glucose protons exhibit typical coupling patterns and chemical shifts between 3.0-5.5 ppm, while the iridoid framework protons appear across various regions depending on their proximity to electron-withdrawing groups [12].

Mass Spectrometry Analysis

Mass spectrometry analysis of agnuside provides molecular ion confirmation and characteristic fragmentation patterns essential for structural identification [17] [18]. The molecular ion peak appears at m/z 466, corresponding to the molecular weight of the compound [1].

The fragmentation pattern of agnuside follows typical glycoside fragmentation pathways, with initial loss of the glucose moiety (162 Da) yielding fragments at m/z 304 [17]. Subsequent fragmentation involves cleavage of the ester bond, producing characteristic ions corresponding to the p-hydroxybenzoic acid portion (m/z 137) and the modified aucubin framework [17] [18].

The mass spectrometric fragmentation exhibits patterns consistent with iridoid glycosides, including retro-Diels-Alder (RDA) reactions in the sugar moiety and alpha cleavage at the ester linkage [17]. These fragmentation pathways provide diagnostic information for compound identification and structural confirmation [18].

Infrared Spectroscopy Characterization

Infrared spectroscopy of agnuside reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure [19] [20]. The IR spectrum exhibits a broad O-H stretching absorption in the 3200-3600 cm⁻¹ region, attributed to the multiple hydroxyl groups in both the glucose moiety and the phenolic group [19] [21].

The ester carbonyl group displays a characteristic C=O stretching vibration around 1680-1720 cm⁻¹, confirming the presence of the ester linkage between aucubin and p-hydroxybenzoic acid [20] [21]. The aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region, corresponding to the benzene ring of the p-hydroxybenzoic acid component [21].

The C-O stretching vibrations of the glycosidic bonds and ester linkage are observed in the 1000-1300 cm⁻¹ region, providing evidence for the complex ether and ester connectivity within the molecule [19] [20] [21]. The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the complex iridoid glycoside structure [20].

| Spectroscopic Method | Key Characteristics |

|---|---|

| ¹³C NMR | Ester C=O (165-180 ppm), Aromatics (110-140 ppm), Glucose (60-110 ppm) [15] [14] |

| MS | Molecular ion m/z 466, Glucose loss (-162 Da), p-Hydroxybenzoate ion m/z 137 [1] [17] |

| IR | O-H stretch (3200-3600 cm⁻¹), C=O stretch (1680-1720 cm⁻¹), C-O stretch (1000-1300 cm⁻¹) [19] [20] [21] |

Thermodynamic Properties: Melting Point, Solubility, and Stability

Thermal Properties

Agnuside exhibits distinct thermal characteristics essential for handling, storage, and analytical applications. The compound demonstrates a melting point of 146°C, indicating its solid crystalline nature at ambient temperatures [2] [22]. The predicted boiling point is calculated at 785.5±60.0°C, though this value represents theoretical estimation due to likely thermal decomposition before reaching this temperature [2] [22].

The thermal stability of agnuside follows patterns typical of glycoside compounds, where decomposition generally occurs through sequential bond cleavage rather than simple melting transitions [23] [24]. Thermal decomposition likely initiates with cleavage of the thermally labile glycosidic bonds, followed by ester bond hydrolysis and subsequent degradation of the iridoid framework [23].

Solubility Characteristics

The solubility profile of agnuside reflects its glycosidic nature, with the compound demonstrating water solubility characteristics typical of iridoid glycosides [1] [23]. Agnuside shows solubility in DMSO at concentrations up to 50 mg/mL (107.19 mM), with sonication recommended for complete dissolution [1].

The compound exhibits solubility in polar organic solvents including methanol and ethanol, consistent with the presence of multiple hydroxyl groups from the glucose moiety [2] [23]. The solubility behavior follows typical glycoside patterns where the hydrophilic glucose portion enhances water solubility while the lipophilic aglycone component provides organic solvent compatibility [23].

Agnuside demonstrates limited solubility in non-polar organic solvents due to the predominant hydrophilic character imparted by the glucose unit and multiple hydroxyl groups [23]. The solubility characteristics influence both extraction procedures from plant materials and formulation considerations for therapeutic applications [25] [26].

Chemical Stability

The stability profile of agnuside encompasses both chemical and physical stability under various conditions. As an iridoid glycoside ester, agnuside exhibits vulnerability to hydrolytic conditions, particularly under acidic or basic environments where both glycosidic and ester bonds may undergo cleavage [23].

Acid hydrolysis primarily affects the acetal linkage of the glycosidic bond, though the compound shows some resistance typical of iridoid glycosides [23]. The ester linkage between aucubin and p-hydroxybenzoic acid represents another potential site of hydrolytic cleavage under both acidic and basic conditions [23] [27].

Storage stability requires controlled conditions, with recommended storage at -20°C for powder forms to maintain long-term stability [1]. In solution, the compound shows limited stability, requiring storage at -80°C for extended periods [1]. The stability profile indicates sensitivity to both temperature and moisture, necessitating appropriate storage and handling procedures [1].

The optical activity of agnuside provides a sensitive indicator of structural integrity, as racemization or decomposition would alter the specific rotation value [2]. UV light exposure and oxidative conditions may also affect stability, particularly of the phenolic hydroxyl groups [23].

| Property | Value | Conditions |

|---|---|---|

| Melting Point | 146°C [2] [22] | Standard atmospheric pressure |

| Boiling Point | 785.5±60.0°C (predicted) [2] [22] | Theoretical calculation |

| Density | 1.59±0.1 g/cm³ [1] [2] | Predicted value |

| DMSO Solubility | 50 mg/mL (107.19 mM) [1] | With sonication |

| Storage Stability | -20°C (powder), -80°C (solution) [1] | Long-term storage |

| Optical Rotation | [α]D -98.0±5° [2] | c = 0.1 in ethanol |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 42 companies with hazard statement code(s):;

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Olmutini

Dates

2: Pandey A, Bani S, Satti NK, Gupta BD, Suri KA. Anti-arthritic activity of agnuside mediated through the down-regulation of inflammatory mediators and cytokines. Inflamm Res. 2012 Apr;61(4):293-304. doi: 10.1007/s00011-011-0410-x. Epub 2012 Jan 8. PubMed PMID: 22228102.